Cas no 2229447-46-3 (3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol)

3-Amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol is a nitro-substituted pyrazole derivative with a functionalized propanol side chain. This compound is of interest in medicinal and synthetic chemistry due to its versatile reactivity, combining both amino and nitro groups within a heterocyclic framework. The presence of these functional groups enables its use as a building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds. Its structural features allow for further derivatization, making it valuable for research in drug discovery and agrochemical applications. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings.
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol structure
2229447-46-3 structure
Product Name:3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol
CAS No:2229447-46-3
MF:C6H10N4O3
MW:186.168600559235
CID:5968639
PubChem ID:165761737
Update Time:2025-06-14

3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol
    • 2229447-46-3
    • EN300-1793491
    • Inchi: 1S/C6H10N4O3/c7-2-1-5(11)6-4(10(12)13)3-8-9-6/h3,5,11H,1-2,7H2,(H,8,9)
    • InChI Key: KDDRHTRVQFBWEI-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C=NN1)[N+](=O)[O-])CCN

Computed Properties

  • Exact Mass: 186.07529019g/mol
  • Monoisotopic Mass: 186.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 121Ų

3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol Pricemore >>

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Additional information on 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol

Comprehensive Overview of 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol (CAS No. 2229447-46-3)

3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a nitro-substituted pyrazole core and an amino-propanol side chain, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

The compound's CAS No. 2229447-46-3 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Recent studies highlight its role in developing small-molecule inhibitors, a hot topic in precision medicine. With the growing demand for targeted therapies, 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol has garnered attention for its modifiable functional groups, which allow for tailored derivatization to enhance binding affinity or solubility.

In agrochemical applications, this compound's nitro-pyrazole moiety is being explored for its herbicidal and pesticidal properties. As sustainable agriculture gains momentum, researchers are investigating its potential as a low-environmental-impact alternative to traditional agrochemicals. The amino-propanol segment further contributes to its biodegradability, aligning with global trends toward green chemistry.

Synthetic accessibility is another advantage of 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol. Its scalable production via multi-step organic synthesis has been optimized in recent years, addressing challenges like yield improvement and purity control. This progress supports its adoption in industrial R&D, where cost-effective and reproducible synthesis routes are paramount.

From a computational chemistry perspective, the compound's molecular docking properties are under scrutiny. Virtual screening campaigns leverage its scaffold to design novel enzyme inhibitors, a strategy accelerated by AI-driven drug discovery platforms. This intersection of cheminformatics and experimental validation exemplifies modern interdisciplinary approaches in chemical sciences.

Safety and handling protocols for CAS No. 2229447-46-3 emphasize standard laboratory practices, given its non-hazardous classification under current guidelines. Stability studies confirm its suitability for long-term storage, a practical consideration for supply chain logistics. As regulatory frameworks evolve, this compound's compliance profile positions it favorably for global commercialization.

In summary, 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-ol represents a compelling case study in functionalized heterocyclic chemistry. Its dual utility in life sciences and material innovation reflects broader trends toward multi-purpose chemical building blocks. Continued research will likely uncover additional applications, solidifying its role in next-generation scientific breakthroughs.

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